2,4-Dinitro-6-octylphenol
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Overview
Description
2,4-Dinitro-6-octylphenol is an organic compound with the molecular formula C₁₄H₂₀N₂O₆. It is a synthetic chemical known for its applications in various fields, including agriculture and environmental science. The compound is characterized by the presence of two nitro groups and an octyl chain attached to a phenol ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-6-octylphenol typically involves the nitration of 6-octylphenol. The process begins with the alkylation of phenol to introduce the octyl group, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-6-octylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are used in the presence of a base for esterification or etherification reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Esters or ethers
Scientific Research Applications
2,4-Dinitro-6-octylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: It is used in the formulation of pesticides and fungicides due to its biocidal properties
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-octylphenol involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to increased metabolic rates and potential cytotoxic effects. The nitro groups play a crucial role in this mechanism by accepting and donating electrons during redox reactions .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the octyl chain, making it more hydrophilic.
2,6-Dinitro-4-octylphenol: An isomer with different positioning of the nitro groups, affecting its reactivity and properties
Uniqueness: 2,4-Dinitro-6-octylphenol is unique due to the presence of both the octyl chain and the specific positioning of the nitro groups. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in various fields .
Properties
CAS No. |
4467-92-9 |
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Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,4-dinitro-6-octylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)10-13(14(11)17)16(20)21/h9-10,17H,2-8H2,1H3 |
InChI Key |
XQJDAXOHZWCJFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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